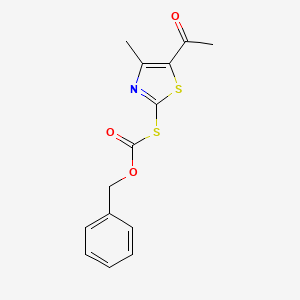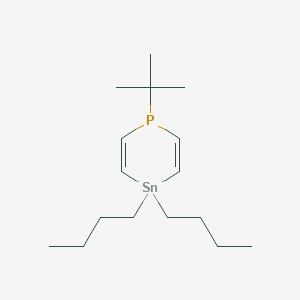
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl- is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors. Common synthetic routes include:
Cyclization of amidoximes with carboxylic acids or their derivatives: This method involves the reaction of amidoximes with carboxylic acids, esters, or acid chlorides under acidic or basic conditions.
Cyclization of nitriles with hydroxylamine: This method involves the reaction of nitriles with hydroxylamine to form amidoximes, which then cyclize to form oxadiazoles.
Industrial Production Methods
Industrial production methods for oxadiazole derivatives may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups attached to the oxadiazole ring.
Reduction: Reduction reactions can convert oxadiazole derivatives into other heterocyclic compounds.
Substitution: Substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution may introduce various functional groups onto the ring.
Applications De Recherche Scientifique
1,2,4-Oxadiazole derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: They are investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.
Agriculture: They are explored as potential herbicides, fungicides, and insecticides.
Materials Science: They are used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mécanisme D'action
The mechanism of action of 1,2,4-oxadiazole derivatives depends on their specific biological activity. For example:
Antimicrobial activity: They may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.
Anticancer activity: They may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: The parent compound with no substituents.
1,3,4-Oxadiazole: A structural isomer with different positioning of nitrogen atoms.
1,2,5-Oxadiazole: Another structural isomer with different positioning of nitrogen atoms.
Uniqueness
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl- is unique due to its specific substituents, which may impart distinct physical, chemical, and biological properties compared to other oxadiazole derivatives.
Propriétés
Numéro CAS |
62626-38-4 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
3-butyl-4-ethyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-6-7-9-12-8(11)10(7)4-2/h3-6H2,1-2H3 |
Clé InChI |
PTIPFOMPPUFQML-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NOC(=O)N1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


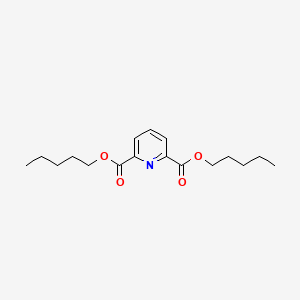
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
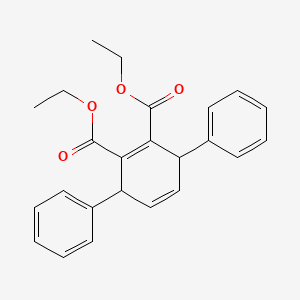
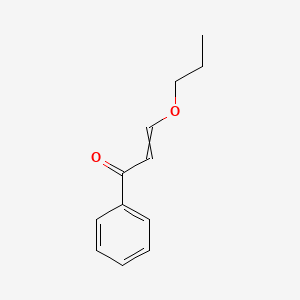
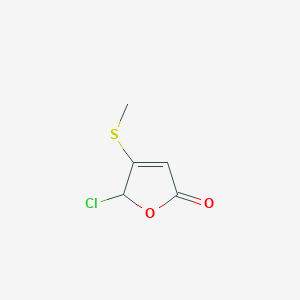
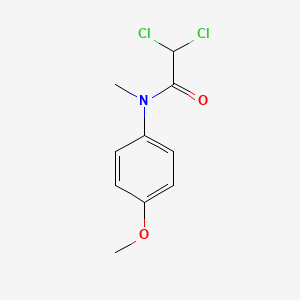
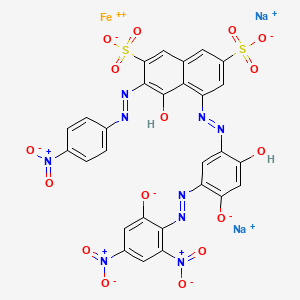
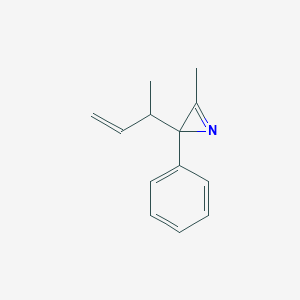
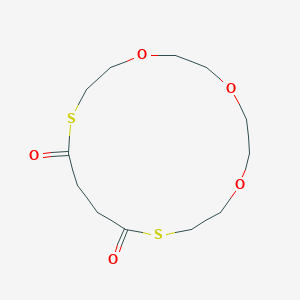
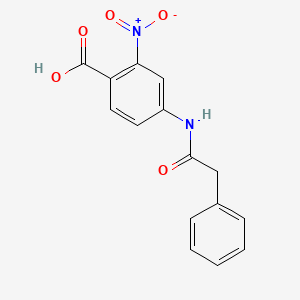
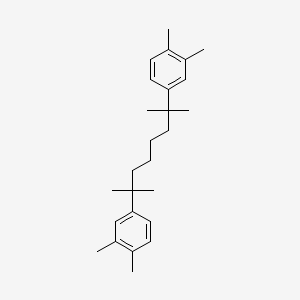
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
